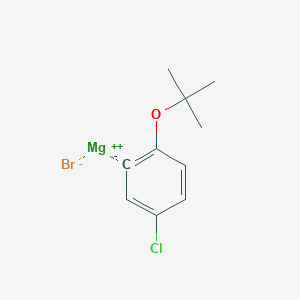
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of 4-hydroxypiperidine with an acylating agent to form the acetamide derivative. The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide group can produce an amine.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- 2-(4-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone
Uniqueness
Compared to similar compounds, 2-(4-Hydroxypiperidin-1-yl)-N-(1-(thiophen-2-yl)ethyl)acetamide has unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring, thiophene ring, and acetamide group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C13H20N2O2S |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C13H20N2O2S/c1-10(12-3-2-8-18-12)14-13(17)9-15-6-4-11(16)5-7-15/h2-3,8,10-11,16H,4-7,9H2,1H3,(H,14,17) |
InChI Key |
CSGZPHWLHGGDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CN2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


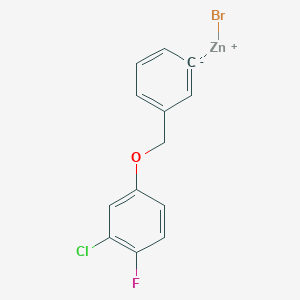
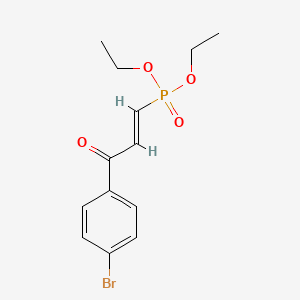

![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)


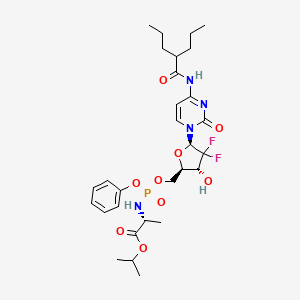

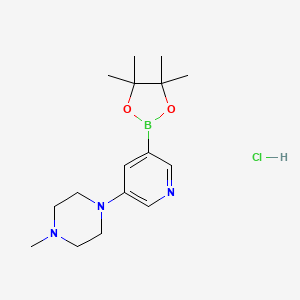

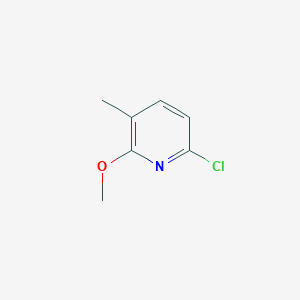
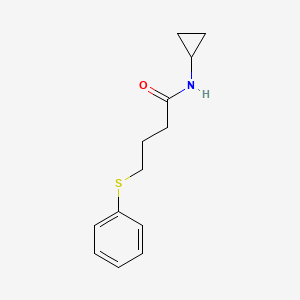
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
